[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465148
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-7-19(16(22)23-17(4,5)6)10-13-8-9-20(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 |
| Standard InChI Key | RKOVENNLVDZUCQ-KZUDCZAMSA-N |
| Isomeric SMILES | CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name is tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate. Its structure comprises:
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A pyrrolidine ring (a five-membered secondary amine), providing rigidity and influencing conformational stability.
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An (S)-2-amino-3-methylbutanoyl group, an amino acid derivative with a chiral center at the second carbon, critical for stereospecific interactions.
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An ethyl-carbamic acid tert-butyl ester moiety, which acts as a protective group for amines during synthetic processes .
The stereochemistry of the amino acid group (S-configuration) and the pyrrolidine ring’s substitution pattern are essential for its biological activity and synthetic utility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 327.5 g/mol | |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate | |
| CAS Number | 66566352 | |
| Storage Conditions | Room temperature |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to assemble the pyrrolidine core, introduce the amino acid derivative, and protect reactive groups:
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Pyrrolidine Functionalization: The pyrrolidine ring is substituted at the 3-position with a methyl group, which is later derivatized with the amino acid moiety.
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Amino Acid Coupling: The (S)-2-amino-3-methylbutanoyl group is introduced via amide bond formation, often using coupling agents like HATU or EDCI .
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Carbamate Protection: The ethyl-carbamic acid tert-butyl ester group is added to protect the amine, typically via reaction with di-tert-butyl dicarbonate () in the presence of a base .
Industrial-scale synthesis employs continuous flow systems to enhance yield (≥85%) and purity (≥97%). Automated reactors optimize temperature (20–50°C) and solvent selection (e.g., THF, DCM).
Challenges and Solutions
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Steric Hindrance: The tert-butyl group’s bulkiness complicates coupling reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C) mitigates this issue .
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Racemization Risk: The chiral center in the amino acid moiety requires low-temperature conditions (0–5°C) during coupling to preserve stereochemical integrity.
Physicochemical and Biological Properties
Solubility and Stability
The compound exhibits moderate solubility in organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility (≤0.1 mg/mL). The tert-butyl ester enhances lipophilicity (LogP ≈ 2.5), favoring blood-brain barrier penetration in pharmacological contexts . It remains stable under ambient conditions but degrades in acidic environments (pH < 4), releasing the free amine.
Table 2: Comparative Bioactivity of Analogous Compounds
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
This compound is a precursor in synthesizing peptidomimetics and protease inhibitors. For example, it is utilized in the production of Theravance’s TD-1607, a dual endothelin receptor antagonist . The tert-butyl ester is cleaved in vivo to expose the amine, enabling covalent binding to target proteins .
Role in Structure-Activity Relationship (SAR) Studies
Modifications to the pyrrolidine ring or amino acid side chain are explored to optimize pharmacokinetics. For instance:
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Ethyl vs. Methyl Substitution: Ethyl groups enhance metabolic stability by reducing cytochrome P450 oxidation.
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Stereochemical Inversion: The (R)-configuration at the pyrrolidine 3-position decreases affinity for ECE by 15-fold, underscoring the importance of chirality .
Future Directions and Research Gaps
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In Vivo Efficacy Studies: Preclinical trials are needed to validate its therapeutic potential in models of hypertension or neuropathic pain .
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Prodrug Development: Engineering hydrolyzable esters (e.g., pivaloyloxymethyl) could enhance oral bioavailability.
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Computational Modeling: Molecular dynamics simulations may predict off-target interactions and optimize selectivity.
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